molecular formula C16H24N2O4S B5471869 N-(2-methoxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide

N-(2-methoxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5471869
M. Wt: 340.4 g/mol
InChI Key: OLHFDEPLHXUWTE-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also has a methoxyphenyl group, a propylsulfonyl group, and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methoxyphenyl group, a propylsulfonyl group, and a carboxamide group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the sulfonyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar carboxamide and sulfonyl groups might increase the compound’s solubility in polar solvents .

Future Directions

Future research could involve studying the biological activity of this compound, if it’s intended to be used as a pharmaceutical. Additionally, studies could be conducted to optimize the synthesis of this compound and to explore its reactivity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-13(9-11-18)16(19)17-14-6-4-5-7-15(14)22-2/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHFDEPLHXUWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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